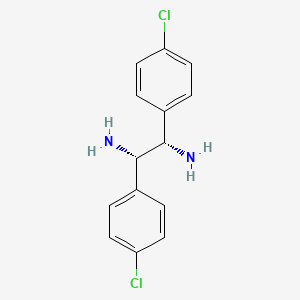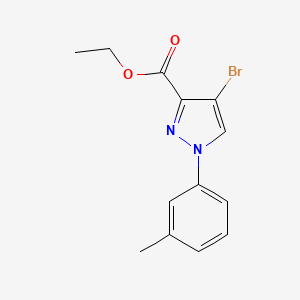![molecular formula C34H56FeNO2P B14768618 (R)-1-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]-2-[(S)-1-(dimethylamino)ethyl]ferrocene](/img/structure/B14768618.png)
(R)-1-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]-2-[(S)-1-(dimethylamino)ethyl]ferrocene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]-2-[(S)-1-(dimethylamino)ethyl]ferrocene is a chiral ferrocene-based ligand. This compound is notable for its application in asymmetric catalysis, where it plays a crucial role in facilitating enantioselective reactions. The presence of both phosphine and amine functional groups in its structure allows it to coordinate effectively with transition metals, making it a valuable tool in various chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]-2-[(S)-1-(dimethylamino)ethyl]ferrocene typically involves the following steps:
Formation of the ferrocene backbone: The ferrocene backbone is synthesized through the reaction of cyclopentadienyl anion with iron(II) chloride.
Introduction of the phosphine group: The phosphine group is introduced via a reaction with bis(4-methoxy-3,5-dimethylphenyl)phosphine.
Introduction of the amine group: The amine group is introduced through a reaction with (S)-1-(dimethylamino)ethyl chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of flow microreactors has been shown to enhance the efficiency and sustainability of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
®-1-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]-2-[(S)-1-(dimethylamino)ethyl]ferrocene undergoes various types of reactions, including:
Oxidation: The ferrocene moiety can be oxidized to ferrocenium ion.
Reduction: The ferrocenium ion can be reduced back to ferrocene.
Substitution: The phosphine and amine groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include ferric chloride and iodine.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like Grignard reagents or organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ferrocene moiety results in the formation of ferrocenium ion, while substitution reactions can lead to various derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
®-1-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]-2-[(S)-1-(dimethylamino)ethyl]ferrocene has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in asymmetric catalysis to facilitate enantioselective reactions.
Biology: The compound’s ability to coordinate with transition metals makes it useful in studying metalloenzymes and metalloproteins.
Medicine: Its derivatives are explored for potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: The compound is used in the synthesis of fine chemicals and pharmaceuticals, where enantioselectivity is crucial.
Mecanismo De Acción
The mechanism of action of ®-1-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]-2-[(S)-1-(dimethylamino)ethyl]ferrocene involves its coordination with transition metals. The phosphine and amine groups facilitate the formation of a stable complex with the metal center. This complex then participates in catalytic cycles, promoting enantioselective transformations. The molecular targets and pathways involved depend on the specific reaction being catalyzed.
Comparación Con Compuestos Similares
Similar Compounds
1,1’-Bis(diphenylphosphino)ferrocene (dppf): A widely used ferrocene-based ligand in catalysis.
1,2-Bis(diphenylphosphino)ethane (dppe): Another common ligand used in coordination chemistry.
1,1’-Bis(diphenylphosphino)ferrocene (dppf): Known for its application in cross-coupling reactions.
Uniqueness
®-1-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]-2-[(S)-1-(dimethylamino)ethyl]ferrocene is unique due to its chiral nature and the presence of both phosphine and amine groups. This dual functionality allows it to coordinate with metals in a manner that promotes enantioselectivity, making it particularly valuable in asymmetric catalysis.
Propiedades
Fórmula molecular |
C34H56FeNO2P |
|---|---|
Peso molecular |
597.6 g/mol |
Nombre IUPAC |
(1S)-1-[2-bis(4-methoxy-3,5-dimethylphenyl)phosphanylcyclopentyl]-N,N-dimethylethanamine;carbanide;cyclopentane;iron(2+) |
InChI |
InChI=1S/C27H40NO2P.C5H10.2CH3.Fe/c1-17-13-22(14-18(2)26(17)29-8)31(23-15-19(3)27(30-9)20(4)16-23)25-12-10-11-24(25)21(5)28(6)7;1-2-4-5-3-1;;;/h13-16,21,24-25H,10-12H2,1-9H3;1-5H2;2*1H3;/q;;2*-1;+2/t21-,24?,25?;;;;/m0..../s1 |
Clave InChI |
YHXZKBZFJXKYBS-LXHVPJHHSA-N |
SMILES isomérico |
[CH3-].[CH3-].CC1=CC(=CC(=C1OC)C)P(C2CCCC2[C@H](C)N(C)C)C3=CC(=C(C(=C3)C)OC)C.C1CCCC1.[Fe+2] |
SMILES canónico |
[CH3-].[CH3-].CC1=CC(=CC(=C1OC)C)P(C2CCCC2C(C)N(C)C)C3=CC(=C(C(=C3)C)OC)C.C1CCCC1.[Fe+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(E)-3-[4-[(2R,3S,4S,5Z)-3,4-dihydroxy-5-[2-[(2S,3S,4R,5R,6R)-3-hydroxy-4,5-dimethoxy-6-methyloxan-2-yl]oxy-1-methoxyethylidene]oxolan-2-yl]oxyphenyl]-N-[(2S,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-2-methylprop-2-enamide](/img/structure/B14768566.png)





![9-(Tert-butoxycarbonyl)-1-oxa-9-azaspiro[5.5]undecane-4-carboxylic acid](/img/structure/B14768602.png)



